Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate
Overview
Description
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H9Cl3O2. It is a chlorinated ester that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes a propanoate group attached to a chlorinated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-3-(2,4-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of a strong base or acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenyl propanoates.
Hydrolysis: The major products are 2-chloro-3-(2,4-dichlorophenyl)propanoic acid and methanol.
Reduction: The major product is the corresponding alcohol, 2-chloro-3-(2,4-dichlorophenyl)propanol.
Scientific Research Applications
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,4-dichlorophenyl)propanoate: Similar structure but lacks the chlorine atom at the 2-position.
Methyl 2-chloro-3-phenylpropanoate: Similar structure but lacks the chlorine atoms on the phenyl ring.
Methyl 2,4-dichlorophenylacetate: Similar structure but has an acetate group instead of a propanoate group.
Uniqueness
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate is unique due to the presence of multiple chlorine atoms, which can significantly influence its reactivity and biological activity. The specific arrangement of chlorine atoms and the ester group makes it a valuable compound for various chemical transformations and research applications.
Properties
IUPAC Name |
methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJDYSFGMGJYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383959 | |
Record name | methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259132-21-3 | |
Record name | methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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